1,4-Butanedisulfonic Acid Disodium Salt

Übersicht

Beschreibung

Cefditoren pivoxil is an oral third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. Cefditoren pivoxil is commonly used to treat community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cefditoren-Pivozil umfasst mehrere Schritte:

Ausgangsmaterial: Der Prozess beginnt mit D-7-Aminocephalosporansäure (D-7ACA).

Silylschutz: Die Zwischenverbindung wird einem Silylschutz unterzogen, um eine weitere Zwischenverbindung zu bilden.

Iodierung: 4-Methylthiazol-5-methanol wird unter der Katalyse einer geringen Menge Schwefelsäure mit Natriumiodid (NaI) iodiert.

Entschützung und Kristallisation: Die iodierte Verbindung wird mit der silylgeschützten Zwischenverbindung gemischt, gefolgt von Entschützung und Kristallisation, um den Cefditoren-Mutterkern zu erhalten.

Schluss Schritte: Der Cefditoren-Mutterkern wird unter alkalischen Bedingungen mit 7-Aminocephalosporansäure (7-ATCA) und einem aktiven Ester umgesetzt. Schließlich wird Iodmethylpivalat in Gegenwart eines Phasentransferkatalysators zum Cefditoren-Natrium gegeben, gefolgt von Kristallisation, um Cefditoren-Pivozil zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Cefditoren-Pivozil folgt dem gleichen Syntheseweg, wie oben beschrieben. Der Prozess ist für hohe Produktumwandlungsraten, minimale Verunreinigungen und niedrige Produktionskosten optimiert, was ihn für die großtechnische Herstellung geeignet macht .

Chemische Reaktionsanalyse

Cefditoren-Pivozil durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation und Reduktion: Die Verbindung kann, insbesondere während ihrer Synthese, Oxidations- und Reduktionsreaktionen eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie TEMPO, Reduktionsmittel, Natriumiodid, Schwefelsäure und Triphenylphosphin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die schließlich zur Bildung von Cefditoren-Pivozil führen .

Analyse Chemischer Reaktionen

Cefditoren pivoxil undergoes several types of chemical reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis.

Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents, sodium iodide, sulfuric acid, and triphenylphosphine . The major products formed from these reactions are intermediates that eventually lead to the formation of cefditoren pivoxil .

Wissenschaftliche Forschungsanwendungen

Cefditoren-Pivozil hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Cefditoren-Pivozil wird umfassend auf seine Wirksamkeit bei der Behandlung verschiedener bakterieller Infektionen untersucht, einschließlich solcher, die durch antibiotikaresistente Stämme verursacht werden

Wirkmechanismus

Cefditoren-Pivozil entfaltet seine Wirkung durch die Hemmung der bakteriellen Zellwandsynthese. Es bindet an eines oder mehrere der Penicillin-bindenden Proteine (PBPs), die für den letzten Transpeptidierungsschritt der Peptidoglycansynthese in bakteriellen Zellwänden essentiell sind. Diese Hemmung verhindert die Biosynthese der Zellwand, was zu einer Zelllyse und zum Tod der Bakterien führt . Das Prodrug wird während der Absorption durch Esterasen hydrolysiert, wodurch die aktive Form, Cefditoren, in den Blutkreislauf freigesetzt wird .

Wirkmechanismus

Cefditoren pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents cell wall biosynthesis, leading to cell lysis and death of the bacteria . The prodrug is hydrolyzed by esterases during absorption, releasing the active form, cefditoren, into the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Cefditoren-Pivozil wird mit anderen Cephalosporinen der dritten Generation wie Cefuroxim und Cefdinir verglichen. Obwohl all diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, hat Cefditoren-Pivozil einzigartige Eigenschaften:

Erhöhte Stabilität: Cefditoren-Pivozil hat eine erhöhte Stabilität gegenüber β-Lactamase, wodurch es gegen ein breiteres Spektrum von Bakterien wirksam ist.

Orale Bioverfügbarkeit: Die Pivozil-Estergruppe erhöht seine orale Bioverfügbarkeit im Vergleich zu anderen Cephalosporinen.

Ausgeglichenes antimikrobielles Spektrum: Es hat ein ausgeglichenes antimikrobielles Spektrum, das wichtige Erreger von ambulant erworbenen Infektionen der unteren Atemwege umfasst.

Ähnliche Verbindungen umfassen:

- Cefuroxim

- Cefdinir

- Cefpodoxim

- Cefotaxim

Cefditoren-Pivozil zeichnet sich durch seine einzigartige Kombination aus Stabilität, Bioverfügbarkeit und breitem Wirkungsspektrum aus .

Biologische Aktivität

1,4-Butanedisulfonic acid disodium salt (CAS No. 36589-61-4) is a sulfonic acid derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in mitigating toxicity from certain herbicides and as a possible agent in various biochemical processes.

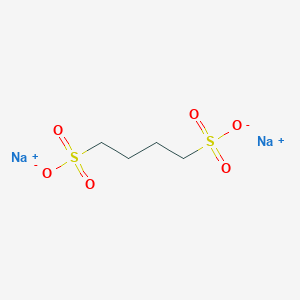

- Molecular Formula : C₄H₈Na₂O₆S₂

- Molecular Weight : 262.21 g/mol

- Appearance : White powder or crystalline form

- Solubility : Slightly soluble in water and methanol

1. Toxicity Alleviation

Recent studies have demonstrated that this compound can alleviate the acute toxicity of paraquat dichloride (PQ), a widely used herbicide known for its high toxicity to mammals. In experimental models, this compound has shown effectiveness in reducing PQ-induced oxidative stress and improving survival rates in mice exposed to this herbicide.

| Study | Findings |

|---|---|

| ChemicalBook Study (2024) | Effective in mitigating PQ toxicity in mice, suggesting protective properties against oxidative stress. |

The protective mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within the cells. This is critical as oxidative stress is a significant contributor to the toxicity associated with paraquat exposure.

3. Pharmacokinetics

In pharmacokinetic studies, the absorption and distribution characteristics of this compound were evaluated. It was found that:

- The compound is rapidly absorbed following oral administration.

- Peak plasma concentrations occur within a few hours post-administration.

- Excretion primarily occurs through urine and feces.

Case Study 1: Paraquat Toxicity Mitigation

A study conducted on mice involved administering varying doses of paraquat alongside this compound. The results indicated that:

- Mice treated with the compound exhibited significantly lower mortality rates compared to control groups receiving only paraquat.

- Histopathological examinations revealed reduced lung damage in treated mice.

Case Study 2: Antioxidant Activity

In vitro experiments assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed:

- A dose-dependent increase in radical scavenging activity.

- The compound demonstrated comparable activity to known antioxidants at similar concentrations.

Safety Profile

The safety profile of this compound indicates low acute toxicity levels:

- Oral LD50 : Greater than 2100 mg/kg in rats.

- No significant adverse effects were observed in repeated dose toxicity studies at doses up to 750 mg/kg/day over extended periods.

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | >2100 mg/kg |

| Dermal LD50 | >10,000 mg/kg |

Eigenschaften

IUPAC Name |

disodium;butane-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUIUWYZAHKPSE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067989 | |

| Record name | 1,4-Butanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36589-61-4 | |

| Record name | 1,4-Butanedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanedisulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium butane-1,4-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 1,4-butanedisulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFE6DR6HEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.